molecular formula C16H16BrNO5S B4670329 methyl (4-{[(3-bromophenyl)amino]sulfonyl}-2-methylphenoxy)acetate

methyl (4-{[(3-bromophenyl)amino]sulfonyl}-2-methylphenoxy)acetate

Cat. No. B4670329
M. Wt: 414.3 g/mol
InChI Key: CYMCFSSWRHXUMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl (4-{[(3-bromophenyl)amino]sulfonyl}-2-methylphenoxy)acetate, also known as BAY 41-2272, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of compounds known as sGC (soluble guanylate cyclase) stimulators, which have been shown to have a variety of beneficial effects on the cardiovascular system, among others. In

Mechanism of Action

The mechanism of action of methyl (4-{[(3-bromophenyl)amino]sulfonyl}-2-methylphenoxy)acetate involves its ability to stimulate sGC. sGC is an enzyme that catalyzes the conversion of guanosine triphosphate (GTP) to cGMP. cGMP is a second messenger molecule that plays a key role in regulating a variety of physiological processes, including smooth muscle relaxation, platelet aggregation, and neurotransmitter release. By stimulating sGC, methyl (4-{[(3-bromophenyl)amino]sulfonyl}-2-methylphenoxy)acetate increases the levels of cGMP in the smooth muscle cells of the pulmonary arteries, leading to vasodilation and a decrease in pulmonary vascular resistance.
Biochemical and Physiological Effects:
The biochemical and physiological effects of methyl (4-{[(3-bromophenyl)amino]sulfonyl}-2-methylphenoxy)acetate are primarily related to its ability to stimulate sGC. In addition to its effects on the pulmonary vasculature, methyl (4-{[(3-bromophenyl)amino]sulfonyl}-2-methylphenoxy)acetate has also been shown to have beneficial effects on the cardiovascular system as a whole. For example, it has been shown to improve myocardial function, reduce cardiac hypertrophy, and improve cardiac output. It has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of a variety of inflammatory conditions.

Advantages and Limitations for Lab Experiments

One advantage of using methyl (4-{[(3-bromophenyl)amino]sulfonyl}-2-methylphenoxy)acetate in lab experiments is its well-established synthesis method. This makes it relatively easy to obtain and work with in the laboratory. Another advantage is its potent sGC-stimulating activity, which makes it a useful tool for studying the role of cGMP in various physiological processes.
One limitation of using methyl (4-{[(3-bromophenyl)amino]sulfonyl}-2-methylphenoxy)acetate in lab experiments is its relatively narrow focus on the cardiovascular system. While this may be beneficial for studying cardiovascular physiology, it may not be as useful for studying other physiological systems. Additionally, the effects of methyl (4-{[(3-bromophenyl)amino]sulfonyl}-2-methylphenoxy)acetate may be difficult to interpret in the context of more complex physiological systems.

Future Directions

There are several future directions for research on methyl (4-{[(3-bromophenyl)amino]sulfonyl}-2-methylphenoxy)acetate. One area of research is the development of more potent and selective sGC stimulators. This could lead to the development of more effective treatments for pulmonary hypertension and other cardiovascular conditions. Another area of research is the exploration of the anti-inflammatory effects of methyl (4-{[(3-bromophenyl)amino]sulfonyl}-2-methylphenoxy)acetate. This could lead to the development of new treatments for inflammatory conditions such as arthritis and inflammatory bowel disease. Finally, the role of cGMP in other physiological systems, such as the nervous system, could be further explored using methyl (4-{[(3-bromophenyl)amino]sulfonyl}-2-methylphenoxy)acetate as a tool.

Scientific Research Applications

Methyl (4-{[(3-bromophenyl)amino]sulfonyl}-2-methylphenoxy)acetate has been extensively studied for its potential therapeutic applications. One of the most promising applications is in the treatment of pulmonary hypertension. Pulmonary hypertension is a condition in which the blood pressure in the pulmonary arteries is elevated, leading to increased workload on the right side of the heart. Methyl (4-{[(3-bromophenyl)amino]sulfonyl}-2-methylphenoxy)acetate has been shown to be a potent sGC stimulator, which leads to increased levels of cyclic guanosine monophosphate (cGMP) in the smooth muscle cells of the pulmonary arteries. This results in vasodilation and a decrease in pulmonary vascular resistance, which can help to alleviate the symptoms of pulmonary hypertension.

properties

IUPAC Name

methyl 2-[4-[(3-bromophenyl)sulfamoyl]-2-methylphenoxy]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16BrNO5S/c1-11-8-14(6-7-15(11)23-10-16(19)22-2)24(20,21)18-13-5-3-4-12(17)9-13/h3-9,18H,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYMCFSSWRHXUMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC(=CC=C2)Br)OCC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16BrNO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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